molecular formula C25H32N2O4 B2899982 Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235668-15-1

Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2899982
CAS No.: 1235668-15-1
M. Wt: 424.541
InChI Key: POGRZRPJFHSKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a phenyl carbamate group at the 1-position and a phenoxyacetamido-methyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

phenyl 4-[[[2-(4-tert-butylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-25(2,3)20-9-11-21(12-10-20)30-18-23(28)26-17-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,13-18H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGRZRPJFHSKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a piperidine ring, an acetamide moiety, and a phenoxy group, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H30N2O3\text{C}_{22}\text{H}_{30}\text{N}_{2}\text{O}_{3}

This structure features:

  • A piperidine core that contributes to its interaction with biological targets.
  • A phenoxy group which is known for enhancing bioactivity through various mechanisms.
  • A tert-butyl substituent that improves lipophilicity and potentially modulates the compound's pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors, suggesting a potential for this compound to act as an inhibitor in biochemical pathways.

In Vitro Studies

In vitro studies have shown that derivatives of phenoxy-containing compounds exhibit significant inhibitory activity against several enzymes and cancer cell lines. For instance, compounds bearing the phenoxy group have demonstrated:

  • Anticancer Activity : Inhibitory concentrations (IC50 values) against various cancer cell lines have been reported. For example, a related phenoxy compound showed an IC50 of 1.13 μM against HT-29 colon cancer cells and 0.77 μM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (μM)
Phenoxy Compound AHT-29 Colon Cancer1.13
Phenoxy Compound BMCF-7 Breast Cancer0.77

Case Studies

  • SARS-CoV Protease Inhibition : A study highlighted the design and synthesis of inhibitors targeting SARS-CoV protease, where similar piperidine derivatives showed promising inhibitory activity with IC50 values in the low micromolar range . This suggests potential antiviral applications for compounds like this compound.
  • Kinase Inhibition : Another study focused on phenoxy derivatives exhibiting potent activity against kinases involved in cancer progression. The most active compounds displayed IC50 values as low as 0.15 μM against CSF1R, indicating strong potential for therapeutic applications .

Pharmacological Implications

The structural features of this compound suggest it could serve as a lead compound for developing new pharmaceuticals targeting:

  • Cancer Therapy : Due to its anticancer properties.
  • Antiviral Agents : Particularly against coronaviruses based on protease inhibition studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key structural elements are compared to similar piperidine derivatives (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate (Target) 4-(tert-butyl)phenoxy, acetamido-methyl, phenyl carbamate C₂₃H₃₀N₂O₅* 438.5* High lipophilicity due to tert-butyl; potential for aromatic interactions
tert-Butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate (5b) 3-fluorophenyl, phenoxyacetamido C₂₄H₂₈FN₂O₄ 443.5 Fluorine enhances electronegativity; possible improved binding affinity
tert-Butyl 4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxylate Thiophene-3-yl, acetamido-methyl C₁₇H₂₆N₂O₃S 338.5 Sulfur-containing heterocycle; smaller substituent size vs. phenoxy
Phenyl 4-((2-((2-(methylthio)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate 2-(methylthio)phenyl, oxoacetamido C₂₂H₂₅N₃O₄S 427.5 Thioether and ketone groups; increased hydrogen-bonding potential
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate Methoxy(methyl)carbamoyl C₁₃H₂₄N₂O₄ 272.3 Aliphatic carbamate; lower polar surface area (TPSA: 64.7 Ų)

*Estimated based on structural formula.

Key Observations:

Substituent Effects: The tert-butyl phenoxy group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents like fluorine (5b) or thiophene (). This may improve metabolic stability but reduce solubility .

Synthetic Routes :

  • Analogs like 5b and 7a–b () were synthesized via amide coupling using sodium hydride and acyl chlorides, suggesting a viable route for the target compound.
  • The tert-butyl carbamate group (common in ) is typically introduced via Boc protection, enabling straightforward deprotection in downstream modifications.

Physicochemical and Pharmacokinetic Inferences

  • Lipophilicity: The target compound’s tert-butyl phenoxy group likely increases logP compared to aliphatic analogs (e.g., ) but remains lower than the methylthio-containing derivative () due to the latter’s aromatic sulfur.
  • Polar Surface Area (TPSA) : Analogs with bulkier aromatic groups (e.g., , TPSA ≈ 95 Ų) may exhibit reduced blood-brain barrier (BBB) penetration compared to aliphatic derivatives (e.g., , TPSA = 64.7 Ų).
  • Solubility : The absence of ionizable groups in the target compound suggests poor aqueous solubility, a common limitation in piperidine derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Phenyl 4-((2-(4-(tert-butyl)phenoxy)acetamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling a tert-butylphenoxy-acetamide intermediate with a piperidine-carboxylate scaffold. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC for efficient conjugation .
  • Protection/deprotection strategies : Employ tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .
  • Purification : Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and stability under varying pH conditions .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology : Follow OSHA and GHS guidelines:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Emergency measures : Ensure access to eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., antimicrobial vs. antitumor efficacy)?

  • Methodology :

  • Dose-response profiling : Conduct in vitro assays (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines like MCF-7 or A549) to establish potency thresholds .
  • Mechanistic studies : Use transcriptomics/proteomics to identify target pathways (e.g., bacterial membrane disruption vs. apoptosis induction in tumors) .
  • Structural analogs : Compare activity with derivatives (e.g., benzyl or sulfonamide variants) to isolate pharmacophoric motifs .

Q. What experimental designs are recommended for studying the compound’s target engagement and molecular interactions?

  • Methodology :

  • Radiolabeled binding assays : Incorporate ³H or ¹⁴C isotopes to quantify receptor affinity (e.g., orexin receptors) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate target specificity .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with proteins (e.g., PDEδ or soluble epoxide hydrolase) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy and reduce toxicity?

  • Methodology :

  • Fragment-based design : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with trifluoromethyl to enhance lipophilicity) .
  • Toxicity screening : Use zebrafish models or primary hepatocyte assays to evaluate hepatotoxicity and neurotoxicity .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to predict in vivo clearance .

Q. What strategies address low reproducibility in synthetic yields or bioassay results?

  • Methodology :

  • Reagent standardization : Source reagents (e.g., chloracetyl chloride) from certified suppliers to minimize batch variability .
  • Assay controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
  • Data transparency : Publish detailed synthetic protocols (e.g., molar ratios, reaction times) and raw spectral data in open-access repositories .

Comparative Analysis of Structural Analogs

Compound NameStructural FeaturesBiological ActivityKey Differences
Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylateMethoxycarbonyl groupAntimicrobial (Gram-positive bacteria)Reduced lipophilicity vs. tert-butyl
N-substituted 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamideOxadiazole moietyAntitumor (IC₅₀ = 2.1 µM in HeLa)Enhanced π-π stacking due to oxadiazole
Dimethylamino-substituted pyridyl polyoxazolesPolyoxazole coreCytotoxic (G-quadruplex DNA targeting)Distinct mechanism unrelated to piperidine scaffolds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.